Dioxido(oxo)zirconium;lead(2+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

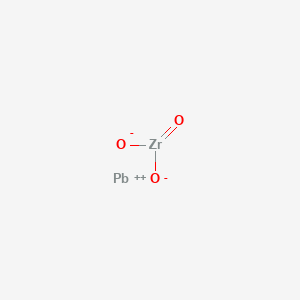

Lead zirconate is a chemical compound with the molecular formula O3PbZr. It is also known as lead zirconate. This compound is notable for its unique properties and applications in various fields, including materials science, catalysis, and electronics.

Wissenschaftliche Forschungsanwendungen

Lead zirconate has diverse applications in scientific research:

Wirkmechanismus

- Zirconium oxo clusters, such as Zr12O8(OH)8(OAcr)24, have been studied for their catalytic activity . These clusters may play a role in the compound’s action.

- Zirconium oxo clusters exhibit superior catalytic activity compared to other zirconium-based materials . This suggests that the compound’s mode of action involves catalysis or surface interactions.

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Zirconium oxide, a component of Dioxido(oxo)zirconium;lead(2+), has been studied for its excellent mechanical properties, chemical stability, biocompatibility, and negligible thermal conductivity, making it ideal for dental and orthopedic applications . The biocompatibility of zirconium has been studied in vivo, and no adverse reactions were observed when zirconium samples were inserted into bone

Cellular Effects

The cellular effects of Dioxido(oxo)zirconium;lead(2+) are not fully understood. Zirconium oxide nanoparticles have demonstrated potential anticancer activity against various cancer cells . They have also exhibited potential antibacterial activity against various bacterial strains

Molecular Mechanism

The molecular mechanism of Dioxido(oxo)zirconium;lead(2+) is not fully elucidated. Zirconium oxo clusters have been investigated as molecular catalysts for the direct amide bond formation . The Zr12 cluster, rather than a lower nuclearity species, is suggested to be the catalytically active species involved in the reaction

Temporal Effects in Laboratory Settings

Zirconium oxide is a polymorphic material and occurs in three different crystal lattices . Lattice transformations are described, highlighting the specifics of these transformations . Ways of stabilizing certain lattice types are explained, and the concept of transformation enhancement is highlighted

Metabolic Pathways

The metabolic pathways that Dioxido(oxo)zirconium;lead(2+) is involved in are not well-documented. 2-oxocarboxylic acids, which include 2-oxoglutarate, are the most elementary set of metabolites . This suggests that Dioxido(oxo)zirconium;lead(2+) could potentially be involved in the metabolism of these acids.

Transport and Distribution

The transport and distribution of Dioxido(oxo)zirconium;lead(2+) within cells and tissues are not well-documented. It is known that this compound is classified as an environmentally hazardous substance, solid, N.O.S., according to its UN Number UN3077

Subcellular Localization

The subcellular localization of Dioxido(oxo)zirconium;lead(2+) is not well-documented. Research on protein language models has provided insights into predicting multi-label subcellular localization

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lead zirconate is typically prepared by heating stoichiometric amounts of lead oxide (PbO) and zirconium dioxide (ZrO2) together. The reaction is carried out at high temperatures, usually around 1570°C, to ensure complete formation of the compound .

Industrial Production Methods

In industrial settings, the production of dioxido(oxo)zirconium;lead(2+) involves similar high-temperature processes. The raw materials, lead oxide and zirconium dioxide, are mixed in precise proportions and subjected to controlled heating. This method ensures the consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Lead zirconate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chemical structure.

Reduction: Reduction reactions can also occur, particularly in the presence of strong reducing agents.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of zirconium and lead, while reduction reactions may yield lower oxidation state compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zirconium Oxo Clusters: These compounds, such as Zr6 and Zr12 oxo clusters, share similar catalytic properties with dioxido(oxo)zirconium;lead(2+)

Lead Titanate: Another similar compound is lead titanate, which also exhibits piezoelectric properties and is used in various electronic applications.

Uniqueness

Lead zirconate is unique due to its specific combination of zirconium and lead, which imparts distinct properties not found in other compounds. Its high thermal stability, chemical resistance, and catalytic efficiency make it a valuable material in both research and industrial applications .

Biologische Aktivität

Lead zirconate titanate (PZT), a well-known piezoelectric material, has garnered significant attention due to its unique properties and potential applications in various fields, including biomedical engineering. This article explores the biological activity of PZT, focusing on its interactions with biological systems, potential applications in medicine, and the implications of its use.

Overview of PZT

PZT is a ceramic material with the chemical formula PbZr0.52Ti0.48O3. It exhibits remarkable piezoelectric properties, which enable it to convert mechanical energy into electrical energy and vice versa. These properties make PZT suitable for applications in sensors, actuators, and energy harvesting devices. Recent studies have also investigated its biological interactions, particularly in medical applications.

1. Cell Interactions

PZT has been shown to influence cellular behavior in various studies. For instance, research indicates that PZT-based piezoelectric sensors can measure deformations in neuronal cells, suggesting that they may play a role in neural interfacing technologies . Additionally, PZT's ability to generate electric fields can affect cell adhesion and proliferation, making it a candidate for tissue engineering applications.

2. Microbial Activity

A study investigated the effects of vibrating PZT bimorphs on soil microorganisms. The results demonstrated that these devices could activate microbial populations, enhancing their metabolic activity and biodiversity . Specifically, the research found that the presence of PZT increased the heat release from microbial communities, indicating heightened metabolic processes. The study highlighted how PZT's electric field influences microbial movement and nutrient absorption.

1. Tumor Detection

PZT materials have been explored for their potential in tumor detection through impedance monitoring. By analyzing changes in impedance-frequency responses when subjected to mechanical stress, researchers aim to improve the accuracy of tumor localization and characterization . This application underscores PZT's utility in non-invasive diagnostic techniques.

2. Drug Delivery Systems

The integration of PZT in drug delivery systems has been proposed due to its piezoelectric properties. The material can facilitate controlled drug release by generating localized electric fields that enhance drug diffusion across biological membranes . This method could lead to more effective therapeutic strategies with reduced side effects.

Case Studies

Research Findings

Recent advancements have highlighted both the potential benefits and challenges associated with using PZT in biological contexts:

- Enhanced Sensory Capabilities : PZT-based devices can be used for real-time monitoring of physiological changes, such as blood flow and pressure variations .

- Toxicological Concerns : Despite its benefits, lead content raises concerns regarding toxicity and environmental impact . Research is ongoing to mitigate these risks while harnessing its beneficial properties.

- Microbial Activation : The use of vibrating PZT devices has been linked to increased metabolic rates in soil microorganisms, suggesting potential applications in bioremediation and agricultural enhancement .

Eigenschaften

IUPAC Name |

dioxido(oxo)zirconium;lead(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Pb.Zr/q;2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCSNKLWUCUPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Pb+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.